2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one is a silicon-containing organic compound with the molecular formula C15H34O3Si2. This compound is known for its unique structure, which includes two silicon atoms and multiple methyl groups, making it a subject of interest in various fields of research and industry .
Scientific Research Applications
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable diol under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes .
Mechanism of Action
The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, making it useful in stabilizing reactive intermediates in chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(tert-butyldimethylsilyloxy)propan-2-one
- 1,3-Bis(tert-butyldimethylsilyloxy)acetone
- 1,3-Bis(tert-butyldimethylsilyloxy)propan-2-one
Uniqueness
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and reactivity are crucial .
Properties
IUPAC Name |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O3Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h11-12H2,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXSHJBUULXUDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)CO[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438015 |
Source
|
Record name | 4,8-Dioxa-3,9-disilaundecan-6-one, 2,2,3,3,9,9,10,10-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127382-65-4 |
Source
|
Record name | 4,8-Dioxa-3,9-disilaundecan-6-one, 2,2,3,3,9,9,10,10-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.